molecular formula C10H8F4O B13475358 3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal

3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal

Cat. No.: B13475358
M. Wt: 220.16 g/mol
InChI Key: ALHIWQGQACEKTL-UHFFFAOYSA-N
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Description

3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a fluoro group and a trifluoromethyl group, along with a propanal side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-(trifluoromethyl)benzene.

    Formylation: The benzene ring is subjected to formylation to introduce the aldehyde group. This can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Chain Extension: The aldehyde group is then extended to a propanal group through a series of reactions, including Grignard reactions and subsequent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro and trifluoromethyl groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid.

    Reduction: 3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of an aldehyde group.

    4-(Trifluoromethyl)phenylacetic acid: Contains a carboxylic acid group instead of an aldehyde group.

    4-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the propanal side chain.

Uniqueness

3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both fluoro and trifluoromethyl groups enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H8F4O

Molecular Weight

220.16 g/mol

IUPAC Name

3-[4-fluoro-2-(trifluoromethyl)phenyl]propanal

InChI

InChI=1S/C10H8F4O/c11-8-4-3-7(2-1-5-15)9(6-8)10(12,13)14/h3-6H,1-2H2

InChI Key

ALHIWQGQACEKTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CCC=O

Origin of Product

United States

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